Nff 3

Description

Propriétés

IUPAC Name |

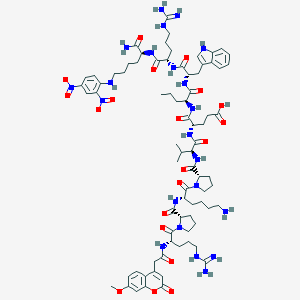

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H110N22O20/c1-5-16-53(68(106)95-58(37-45-42-88-50-18-7-6-17-48(45)50)71(109)92-54(21-12-33-86-77(81)82)69(107)90-52(67(80)105)19-9-11-32-85-51-28-25-46(99(115)116)40-61(51)100(117)118)91-70(108)55(29-30-64(102)103)93-74(112)66(43(2)3)96-73(111)60-24-15-36-98(60)76(114)57(20-8-10-31-79)94-72(110)59-23-14-35-97(59)75(113)56(22-13-34-87-78(83)84)89-63(101)38-44-39-65(104)120-62-41-47(119-4)26-27-49(44)62/h6-7,17-18,25-28,39-43,52-60,66,85,88H,5,8-16,19-24,29-38,79H2,1-4H3,(H2,80,105)(H,89,101)(H,90,107)(H,91,108)(H,92,109)(H,93,112)(H,94,110)(H,95,106)(H,96,111)(H,102,103)(H4,81,82,86)(H4,83,84,87)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZDWYYXHAIMCR-BKNSPTOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)CC6=CC(=O)OC7=C6C=CC(=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H110N22O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166469 | |

| Record name | NFF 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1675.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158584-09-9 | |

| Record name | NFF 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158584099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NFF 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NFF-3 Substrate: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the NFF-3 substrate, a fluorogenic peptide specifically designed for the sensitive and selective measurement of Matrix Metalloproteinase-3 (MMP-3) activity. We will delve into its core mechanism of action, present key quantitative data regarding its enzymatic specificity, and provide detailed experimental protocols for its application in research settings. Furthermore, this guide includes visualizations of the substrate's mechanism, a typical experimental workflow, and the broader signaling pathways that regulate its primary enzymatic target, MMP-3.

Introduction to NFF-3 and its Target: Matrix Metalloproteinase-3 (MMP-3)

NFF-3 is a synthetic peptide substrate utilized in Förster Resonance Energy Transfer (FRET) based assays to quantify the enzymatic activity of proteases.[1][2] Its design is optimized for high selectivity towards Matrix Metalloproteinase-3 (also known as Stromelysin-1), a zinc-dependent endopeptidase.[1][2]

MMP-3 plays a crucial role in the breakdown of extracellular matrix (ECM) proteins, including collagen types II, III, IV, IX, and X, as well as proteoglycans, fibronectin, laminin, and elastin.[2] Beyond its direct degradative functions, MMP-3 is a key activator of other pro-MMPs, such as pro-MMP-1, pro-MMP-7, and pro-MMP-9, positioning it as a central enzyme in connective tissue remodeling.[2] Its activity is implicated in a wide range of physiological processes like embryonic development and wound healing, and pathological conditions including arthritis, atherosclerosis, and tumor progression.[2]

The NFF-3 substrate provides a valuable tool for researchers to specifically measure the proteolytic activity of MMP-3, enabling the differentiation of its activity from that of other MMPs and facilitating the screening of potential MMP-3 inhibitors.[1]

Core Mechanism of Action: Förster Resonance Energy Transfer (FRET)

The NFF-3 peptide, with the sequence Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2, is engineered with a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp), at its termini.[1][2]

The mechanism of action is based on FRET. In its intact state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence emission. When MMP-3, or another susceptible protease, cleaves the peptide bond within the NFF-3 sequence, the fluorophore and quencher are separated. This separation eliminates the quenching effect, leading to a detectable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of MMP-3. The activity is quantified by measuring the fluorescence at an excitation wavelength of approximately 325 nm and an emission wavelength of 393 nm.[1][2]

References

NFF-3: A Fluorescent Substrate for Probing Matrix Metalloproteinase-3 Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NFF-3 is a highly selective, fluorescent peptide substrate developed for the sensitive detection of Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1. As a member of the zinc-dependent endopeptidase family, MMP-3 plays a critical role in the turnover of extracellular matrix (ECM) components. Its dysregulation is implicated in a range of physiological and pathological processes, including tissue remodeling, wound healing, arthritis, cancer metastasis, and neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4] NFF-3 serves as an invaluable tool for researchers and drug development professionals to quantify MMP-3 activity, screen for potential inhibitors, and elucidate its role in various biological pathways.

This technical guide provides a comprehensive overview of NFF-3, including its mechanism of action, key quantitative data, detailed experimental protocols for its use, and its application in studying cellular signaling pathways.

Core Principles and Mechanism of Action

NFF-3 is a synthetic peptide that operates on the principle of Förster Resonance Energy Transfer (FRET).[5][6] The peptide sequence, Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2, is flanked by a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[7][8]

In its intact state, the close proximity of the Mca fluorophore and the Dnp quencher allows for efficient FRET to occur. When the Mca group is excited by light at its maximum excitation wavelength, the energy is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence emission.

MMP-3 recognizes and cleaves a specific peptide bond within the NFF-3 sequence. This proteolytic cleavage separates the Mca fluorophore from the Dnp quencher. Relieved from the quenching effect, the Mca fluorophore, upon excitation, emits a strong fluorescent signal. The increase in fluorescence intensity is directly proportional to the enzymatic activity of MMP-3, enabling precise and real-time measurement.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the NFF-3 substrate, providing essential data for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties of NFF-3

| Property | Value | Reference |

| Full Peptide Sequence | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 | [7][8] |

| Molecular Weight | 1674 g/mol | [8] |

| Excitation Wavelength (λex) | 325 nm | [5][7][8] |

| Emission Wavelength (λem) | 393 nm | [5][7][8] |

| Fluorophore | (7-methoxycoumarin-4-yl)acetyl (Mca) | [5][6] |

| Quencher | 2,4-dinitrophenyl (Dnp) | [5][6] |

Table 2: Kinetic Parameters and Enzyme Selectivity of NFF-3

| Enzyme | kcat/Km (s⁻¹M⁻¹) | Notes | Reference |

| MMP-3 (Stromelysin-1) | 218,000 | Rapidly hydrolyzed | [7][8] |

| MMP-9 (Gelatinase B) | 10,100 | Very slowly hydrolyzed | [7][8] |

| MMP-1 (Collagenase 1) | Not significantly hydrolyzed | High selectivity | [7][8] |

| MMP-2 (Gelatinase A) | Not significantly hydrolyzed | High selectivity | [7][8] |

| MMP-10 (Stromelysin-2) | Hydrolyzed | Selective binding | [9] |

| Trypsin | Cleaved | [9] | |

| Hepatocyte Growth Factor Activator | Cleaved | [9] | |

| Factor Xa | Cleaved | [9] |

Experimental Protocols

This section provides detailed methodologies for utilizing NFF-3 in common experimental settings.

In Vitro MMP-3 Activity Assay (Fluorometric)

This protocol is designed for the quantitative measurement of purified or recombinant MMP-3 activity.

Materials:

-

NFF-3 substrate

-

Purified active MMP-3 enzyme

-

Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and allow it to warm to room temperature.

-

Reconstitute the lyophilized NFF-3 substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution with Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

Dilute the active MMP-3 enzyme in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but is often in the low nanomolar range.

-

-

Assay Setup:

-

Pipette 50 µL of Assay Buffer into each well of the 96-well plate.

-

Add 50 µL of the diluted MMP-3 enzyme solution to the appropriate wells.

-

For a substrate control well, add 50 µL of Assay Buffer instead of the enzyme solution.

-

-

Initiation of Reaction:

-

Add 10 µL of the diluted NFF-3 substrate solution to each well to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Kinetic Assay (Recommended): Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 325/393 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes), protected from light. After incubation, measure the final fluorescence intensity.

-

-

Data Analysis:

-

Subtract the fluorescence of the substrate control from the values of the enzyme-containing wells.

-

For kinetic assays, calculate the reaction rate (slope) from the linear phase of the curve.

-

Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to molar units using a standard curve of the free fluorophore (Mca).

-

High-Throughput Screening (HTS) of MMP-3 Inhibitors

This protocol is adapted for screening chemical libraries for potential MMP-3 inhibitors.

Materials:

-

Same as the in vitro activity assay.

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Known MMP-3 inhibitor as a positive control (e.g., GM6001).

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the diluted MMP-3 enzyme solution to each well (except for the blank control).

-

Add a small volume (e.g., 1-2 µL) of the test compounds at various concentrations to the sample wells.

-

Add the known MMP-3 inhibitor to the positive control wells.

-

Add the vehicle (solvent) to the negative control wells.

-

For a blank control, add Assay Buffer instead of the enzyme.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the diluted NFF-3 substrate to all wells.

-

Measure the fluorescence kinetically or at a fixed endpoint as described in the previous protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) for active compounds.

-

Visualization of Key Processes

Mechanism of NFF-3 Cleavage and Fluorescence

Caption: FRET-based mechanism of NFF-3 for MMP-3 activity detection.

Experimental Workflow for MMP-3 Inhibitor Screening

Caption: High-throughput screening workflow for identifying MMP-3 inhibitors using NFF-3.

Application in Signaling Pathway Analysis

NFF-3 is a valuable tool for investigating signaling pathways that regulate MMP-3 expression and activity. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are potent inducers of MMP-3.[10][11] These cytokines activate intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which converge on the MMP-3 gene promoter to enhance its transcription.[10][11]

By using NFF-3 in cell-based assays with cultured cells (e.g., synoviocytes, chondrocytes, or cancer cell lines), researchers can:

-

Investigate the effect of various stimuli (e.g., cytokines, growth factors, or small molecules) on MMP-3 secretion and activity.

-

Elucidate the roles of specific signaling proteins by using pathway-specific inhibitors or genetic knockdown (e.g., siRNA) and measuring the downstream effect on MMP-3 activity with NFF-3.

-

Screen for compounds that modulate MMP-3 expression in a cellular context, which is highly relevant for drug discovery.

Simplified Signaling Pathway Leading to MMP-3 Activation

References

- 1. A new role for matrix metalloproteinase-3 in the NGF metabolic pathway: proteolysis of mature NGF and sex-specific differences in the continuum of Alzheimer’s pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Role of matrix metalloproteinase-3 in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinases and Their Multiple Roles in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 7. 390 MMP Substrate 13, NFF-3 - 1 mg [anaspec.com]

- 8. NFF-3 (MMP-3 Substrate) - Echelon Biosciences [echelon-inc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation [frontiersin.org]

Navigating the Peptide Landscape: A Technical Guide to NFF-3, Neuropeptide FF, and Trefoil Factor 3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide designated NFF-3, a valuable tool in protease research. Recognizing the potential for nomenclature confusion within the complex field of peptide biology, this document also offers in-depth sections on two distinct and biologically significant peptide families: the Neuropeptide FF (NPFF) family and the Trefoil Factor 3 (TFF3) peptide. This guide aims to clarify the identities, structures, and functions of these molecules, providing researchers with the detailed information necessary for their work.

Section 1: NFF-3, a Synthetic Substrate for Matrix Metalloproteinase-3

The designation "NFF-3" primarily refers to a commercially available, synthetic peptide substrate used for the specific measurement of Matrix Metalloproteinase-3 (MMP-3, or stromelysin-1) and MMP-10 activity.[1][2][3][4] It is a FRET-based (Fluorescence Resonance Energy Transfer) substrate, designed for high-throughput screening of MMP-3 inhibitors and for studying its enzymatic activity.[5][6]

Peptide Sequence and Structure

The amino acid sequence and chemical structure of NFF-3 are well-defined.

Table 1: NFF-3 Peptide Sequence and Modifications

| Feature | Description |

| One-Letter Sequence | Mca-RPKPVE-Nva-WRK(DNP)-NH2 |

| Three-Letter Sequence | Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(DNP)-NH2 |

| N-terminal Modification | (7-Methoxycoumarin-4-yl)acetyl (Mca) - Fluorophore |

| C-terminal Modification | Amidation (-NH2) |

| Internal Modification | Lys(DNP) - Lysine conjugated to a 2,4-Dinitrophenyl group - Quencher |

| Non-standard Residue | Nva - Norvaline |

The peptide's design incorporates a fluorophore (Mca) and a quencher (Dnp). In the intact peptide, the close proximity of the Dnp group to the Mca group quenches the fluorescence of the Mca. Cleavage of the peptide by MMP-3 at the Glu-Nva bond separates the fluorophore and the quencher, leading to an increase in fluorescence that can be measured to quantify enzyme activity.[1][2]

Experimental Protocol: MMP-3 Activity Assay

The following is a generalized protocol for an in vitro MMP-3 activity assay using the NFF-3 substrate.

1. Reagent Preparation:

- Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35).

- MMP-3 Enzyme: Reconstitute purified MMP-3 enzyme in assay buffer to a desired stock concentration.

- NFF-3 Substrate: Dissolve the NFF-3 peptide in a suitable solvent like DMSO to create a stock solution.

- Inhibitor (Optional): If screening for inhibitors, dissolve the test compounds in a suitable solvent.

2. Assay Procedure:

- In a 96-well microplate, add the assay buffer.

- Add the test inhibitor or vehicle control.

- Add the MMP-3 enzyme solution to all wells except the blank control.

- Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.

- Initiate the reaction by adding the NFF-3 substrate solution to all wells.

- Immediately measure the fluorescence (Excitation: ~325 nm, Emission: ~393 nm) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

3. Data Analysis:

- Calculate the rate of substrate cleavage (increase in fluorescence over time).

- Determine the percentage of inhibition by comparing the rate in the presence of the test compound to the vehicle control.

- For detailed kinetic analysis, the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) can be determined by varying the substrate concentration. The kcat/Km for NFF-3 with MMP-3 is reported to be 218,000 s-1 M-1.[3][7]

Workflow for MMP-3 Inhibition Screening

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. rndsystems.com [rndsystems.com]

- 3. NFF-3 (MMP-3 Substrate) - Echelon Biosciences [echelon-inc.com]

- 4. cytotech.dk [cytotech.dk]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. innopep.com [innopep.com]

Discovery and Development of Osimertinib (AZD9291): A Third-Generation EGFR Inhibitor

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Osimertinib (formerly AZD9291, brand name Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2] It was specifically designed to be effective against tumors harboring both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] This guide provides a comprehensive overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of osimertinib, presenting key data and experimental methodologies for the scientific community.

Introduction: The Challenge of Acquired Resistance in EGFR-Mutant NSCLC

The discovery of activating mutations in the EGFR gene in a subset of NSCLC patients was a landmark in precision medicine, leading to the development of first-generation TKIs like gefitinib and erlotinib.[6] These drugs induced dramatic tumor responses, but their efficacy was limited by the inevitable development of acquired resistance.[7] The most frequent cause of this resistance, accounting for over 50% of cases, is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4][7] This mutation increases the ATP affinity of the EGFR kinase domain, reducing the potency of first- and second-generation inhibitors. This clinical challenge necessitated the development of a third-generation inhibitor that could overcome T790M-mediated resistance while sparing wild-type (WT) EGFR to minimize toxicity.[8]

Discovery and Preclinical Development

The drug discovery program for osimertinib was initiated by AstraZeneca in 2009 with the goal of creating a mutant-selective, covalent EGFR inhibitor.[2][9] The process was a prime example of successful structure-based drug design.[2]

Lead Optimization and Structure-Based Design

The core strategy was to identify a compound that could form a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, providing potent and irreversible inhibition.[4][10][11] The key challenge was to achieve selectivity for mutant forms of EGFR (including T790M) over the wild-type receptor to ensure a favorable therapeutic window. The presence of the bulkier methionine residue in the T790M mutant compared to the threonine in WT EGFR was a key structural feature exploited for selective targeting.[8] The chemical structure of osimertinib, a mono-anilino-pyrimidine compound, features a reactive acrylamide group that enables this covalent binding.[4][10]

In Vitro Potency and Selectivity

Osimertinib demonstrated potent inhibition of EGFR phosphorylation in cell lines harboring sensitizing mutations (e.g., PC-9, ex19del) and the T790M resistance mutation (e.g., H1975, L858R/T790M).[4] Critically, it showed significantly lower activity against wild-type EGFR cell lines, predicting a lower incidence of side effects like skin rash and diarrhea commonly associated with first-generation TKIs.[4][6]

Table 1: In Vitro Potency of Osimertinib Against EGFR Mutants

| Cell Line | EGFR Mutation Status | Osimertinib IC₅₀ (nM) for EGFR Phosphorylation Inhibition |

|---|---|---|

| PC-9 | Exon 19 deletion | < 15 |

| H1975 | L858R / T790M | < 15 |

| A431 | Wild-Type EGFR | 480 - 1865 |

(Data synthesized from multiple sources for illustrative purposes)[4]

Preclinical In Vivo Efficacy

In preclinical xenograft and transgenic mouse models, osimertinib induced significant and sustained tumor regression at clinically relevant doses.[5][12] Notably, studies also demonstrated that osimertinib has superior penetration of the blood-brain barrier compared to earlier-generation TKIs like gefitinib and afatinib, suggesting potential efficacy against brain metastases, a common site of disease progression in NSCLC patients.[12][13][14]

Table 2: Preclinical Brain Penetration of EGFR TKIs

| Compound | Mouse Brain-to-Plasma Exposure Ratio (AUC) |

|---|---|

| Osimertinib | High |

| Gefitinib | Low |

| Afatinib | Low |

| Rociletinib | Low |

(Data based on findings from Ballard P, et al. Clin Cancer Res. 2016)[12][13]

Mechanism of Action

Osimertinib's mechanism of action is centered on its selective and irreversible inhibition of mutant EGFR.[10][11]

-

Covalent Binding: Osimertinib contains an acrylamide functional group that acts as a Michael acceptor. It forms a covalent bond with the thiol group of the Cys797 residue located in the ATP-binding pocket of the EGFR kinase domain.[5][10][11]

-

Irreversible Inhibition: This covalent bond leads to the irreversible inactivation of the enzyme, preventing ATP from binding and blocking EGFR autophosphorylation.[10]

-

Downstream Pathway Blockade: By inhibiting EGFR kinase activity, osimertinib effectively shuts down downstream pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cancer cell proliferation, growth, and survival.[10][11][15]

Visualization of EGFR Signaling and Osimertinib Inhibition

References

- 1. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Osimertinib - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 12. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Collection - Data from Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - Clinical Cancer Research - Figshare [figshare.com]

- 15. ClinPGx [clinpgx.org]

A Technical Guide to the Specificity of NFF-3 for Matrix Metalloproteinases MMP-3 and MMP-10

This technical guide provides an in-depth overview of NFF-3, a fluorogenic peptide substrate, and its specificity for matrix metalloproteinase-3 (MMP-3, stromelysin-1) and matrix metalloproteinase-10 (MMP-10, stromelysin-2). This document is intended for researchers, scientists, and drug development professionals working in the field of enzymology and drug discovery.

Introduction to NFF-3

NFF-3 is a synthetic peptide that functions as a selective substrate for certain matrix metalloproteinases.[1][2][3] Its chemical structure is Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2, where Mca is (7-methoxycoumarin-4-yl)acetyl and Dnp is 2,4-dinitrophenyl.[4] NFF-3 is designed for use in fluorescence resonance energy transfer (FRET) based assays. In its intact form, the fluorescence of the Mca group is quenched by the proximal Dnp group. Upon proteolytic cleavage of the peptide backbone by an active MMP, the Mca fluorophore is separated from the Dnp quencher, resulting in a quantifiable increase in fluorescence.[4][5]

Specificity Profile of NFF-3

NFF-3 exhibits a high degree of selectivity for MMP-3 and MMP-10.[1][2][3] This specificity is quantified by the catalytic efficiency (kcat/Km) of different MMPs for NFF-3.

| MMP Isoform | Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹) | Notes |

| MMP-3 (Stromelysin-1) | 218,000 | Rapid hydrolysis.[4] |

| MMP-10 (Stromelysin-2) | - | Selectively hydrolyzed.[2][3] (Specific kcat/Km value not readily available in cited literature) |

| MMP-9 (Gelatinase B) | 10,100 | Very slow hydrolysis.[4][6] |

| MMP-1 (Collagenase-1) | Not cleaved | No significant hydrolysis.[4][6] |

| MMP-2 (Gelatinase A) | Not cleaved | No significant hydrolysis.[4][6] |

Note: The table summarizes available quantitative data. A specific kcat/Km for MMP-10 was not found in the provided search results, but multiple sources confirm its selective cleavage by this enzyme.

Beyond MMPs, NFF-3 can also be cleaved by other proteases such as trypsin, hepatocyte growth factor activator, and factor Xa.[1][2][3] This is an important consideration for experimental design and data interpretation.

Experimental Protocols

The following is a generalized protocol for a FRET-based enzyme inhibition assay using NFF-3.

Reagent Preparation

-

MMP-3 Assay Buffer: Prepare a suitable assay buffer. A common buffer composition is 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, and 0.05% Brij-35, at pH 7.5.

-

Recombinant Active MMP-3: Reconstitute lyophilized active MMP-3 enzyme in the assay buffer to a desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

NFF-3 Substrate: Dissolve NFF-3 in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in assay buffer to the desired final concentration for the assay.

-

Test Compounds (Inhibitors): Dissolve potential inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the test compounds.

Assay Procedure

-

In a 96-well black microplate, add the assay buffer, the test compound at various concentrations, and the recombinant active MMP-3 enzyme.

-

Incubate the plate at 37°C for a predetermined period (e.g., 30 minutes) to allow for the interaction between the enzyme and the inhibitor.

-

Initiate the enzymatic reaction by adding the NFF-3 substrate solution to each well.

-

Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at approximately 325 nm and emission at approximately 393 nm.[4][7]

-

Continue to measure the fluorescence at regular intervals for a specified duration (e.g., 60 minutes).

Data Analysis

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for MMP-3/10 Activity Assay using NFF-3

Caption: Workflow for an MMP-3/10 activity assay using NFF-3.

Signaling Pathways Regulating MMP-3 and MMP-10 Expression

The expression of MMP-3 and MMP-10 is regulated by various signaling pathways, often initiated by pro-inflammatory cytokines like TNF-α and IL-1β.[5][8][9]

Caption: Regulation of MMP-3/10 gene expression by cytokines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NFF-3 (MMP-3 Substrate) - Echelon Biosciences [echelon-inc.com]

- 5. benchchem.com [benchchem.com]

- 6. AS-27114 | 390 MMP Substrate XIII, NFF-3 Clinisciences [clinisciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation [frontiersin.org]

Hydrolysis of the Fluorogenic Substrate NFF-3 by Trypsin and Factor Xa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NFF-3 is a fluorogenic peptide substrate initially designed for the selective assay of matrix metalloproteinases (MMPs), particularly MMP-3 (stromelysin-1) and MMP-10 (stromelysin-2).[1][2] Its utility extends beyond MMPs, as it is also readily cleaved by other proteases, including trypsin and factor Xa, making it a versatile tool for studying the activity of these enzymes.[1] This technical guide provides a comprehensive overview of the hydrolysis of NFF-3 by trypsin and factor Xa, focusing on the core biochemical aspects relevant to researchers in drug development and enzymatic studies.

The NFF-3 peptide sequence is {Mca}-Arg-Pro-Lys-Pro-Val-Glu-{Nva}-Trp-Arg-Lys(DNP)-NH2.[3][4] It is a FRET-based substrate, incorporating a fluorescent reporter group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, 2,4-Dinitrophenyl (Dnp).[5][6] In the intact peptide, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the two are separated, leading to an increase in fluorescence that can be monitored in real-time.[7]

Enzyme Specificity and Cleavage Sites

Trypsin

Trypsin is a serine protease that specifically cleaves peptide chains at the carboxyl side of lysine (Lys) and arginine (Arg) residues.[8][9] The presence of a proline (Pro) residue immediately following the Lys or Arg can inhibit or significantly slow down the rate of cleavage.[10]

Predicted Trypsin Cleavage Sites in NFF-3: Given the sequence {Mca}-Arg-Pro-Lys-Pro-Val-Glu-{Nva}-Trp-Arg-Lys(DNP)-NH2, potential trypsin cleavage sites are after the Arg and Lys residues. However, the Arg at position 1 and the Lys at position 3 are both followed by Pro, which would likely hinder cleavage at these sites. Therefore, the most probable primary cleavage site for trypsin is after the Arg at position 9. Cleavage at the terminal Lys(Dnp) is also possible.

Factor Xa

Factor Xa is a serine protease involved in the blood coagulation cascade. It exhibits a more stringent substrate specificity than trypsin, preferentially cleaving after the arginine residue in the sequence Ile-(Glu or Asp)-Gly-Arg.[11] While this is the optimal recognition sequence, Factor Xa can cleave at other sites, though generally with lower efficiency.[6]

Predicted Factor Xa Cleavage Site in NFF-3: The NFF-3 sequence does not contain the canonical Ile-(Glu/Asp)-Gly-Arg motif. However, it is described as an excellent substrate for Factor Xa.[1][5] This suggests that Factor Xa cleaves NFF-3 at one of the arginine residues, likely the Arg at position 9, due to the accessibility and surrounding residues.

Quantitative Data on NFF-3 Hydrolysis

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Trypsin | Not Reported | Not Reported | Not Reported |

| Factor Xa | Not Reported | Not Reported | Not Reported |

| MMP-3 | Not Reported | Not Reported | 218,000[2] |

| MMP-9 | Not Reported | Not Reported | 10,100[2] |

Table 1: Kinetic Parameters for NFF-3 Hydrolysis. Data for trypsin and factor Xa with NFF-3 is not currently available in the literature. Data for MMP-3 and MMP-9 are provided for reference.

Experimental Protocols

The following are detailed methodologies for determining the kinetic parameters and cleavage sites of NFF-3 hydrolysis by trypsin and factor Xa. These protocols are based on standard fluorescence-based enzyme assays.

I. Determination of Kinetic Parameters (Km and kcat)

This experiment measures the initial rate of NFF-3 hydrolysis at various substrate concentrations to determine the Michaelis-Menten constants.

Materials:

-

NFF-3 substrate

-

Porcine or bovine trypsin

-

Activated human or bovine Factor Xa

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 325 nm, Emission: 393 nm)

Procedure:

-

Prepare a stock solution of NFF-3: Dissolve NFF-3 in DMSO to a concentration of 10 mM.

-

Prepare a series of NFF-3 dilutions: Dilute the NFF-3 stock solution in Assay Buffer to achieve a range of final concentrations for the assay (e.g., 0.1 µM to 50 µM).

-

Prepare enzyme solutions:

-

Trypsin: Prepare a working solution of trypsin in cold 1 mM HCl to the desired final concentration (e.g., 10 nM).

-

Factor Xa: Prepare a working solution of Factor Xa in Assay Buffer to the desired final concentration (e.g., 20 nM). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

-

-

Set up the assay plate:

-

To each well of the 96-well plate, add 50 µL of the diluted NFF-3 solutions.

-

Include control wells with Assay Buffer only (no substrate) and substrate only (no enzyme).

-

-

Initiate the reaction: Add 50 µL of the enzyme working solution to each well to start the reaction.

-

Monitor fluorescence: Immediately place the plate in the fluorescence reader and measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 30 minutes).

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot. This will require converting the change in relative fluorescence units (RFU) per minute to moles of product per minute using a standard curve of the free Mca fluorophore.

-

Plot V₀ versus the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Vmax and Km.

-

Calculate kcat using the equation kcat = Vmax / [E], where [E] is the final enzyme concentration.

-

II. Identification of Cleavage Site by Mass Spectrometry

This protocol is designed to identify the specific peptide bond in NFF-3 that is cleaved by trypsin and factor Xa.

Materials:

-

NFF-3 substrate

-

Trypsin

-

Factor Xa

-

Reaction Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

-

C18 ZipTips or equivalent for sample cleanup

-

MALDI-TOF or ESI-TOF Mass Spectrometer

Procedure:

-

Enzymatic Digestion:

-

Incubate a solution of NFF-3 (e.g., 100 µM) with either trypsin or factor Xa in the Reaction Buffer at 37°C. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

-

Take aliquots at different time points (e.g., 0, 15, 60, and 240 minutes).

-

-

Quench the reaction: Stop the digestion by adding the quenching solution to each aliquot to a final concentration of 1% TFA.

-

Sample Cleanup: Desalt and concentrate the peptide fragments using C18 ZipTips according to the manufacturer's protocol. Elute the peptides in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% TFA).

-

Mass Spectrometry Analysis:

-

Analyze the samples using a MALDI-TOF or ESI-TOF mass spectrometer to determine the masses of the resulting peptide fragments.

-

By comparing the masses of the fragments to the theoretical masses of possible cleavage products of the NFF-3 sequence, the exact cleavage site can be identified. For example, if trypsin cleaves after Arg9, two fragments will be generated: {Mca}-Arg-Pro-Lys-Pro-Val-Glu-{Nva}-Trp-Arg and Lys(DNP)-NH2. The observed masses in the mass spectrum should correspond to these fragments.

-

Visualizations

Caption: Workflow for the determination of kinetic parameters of NFF-3 hydrolysis.

Caption: Workflow for the identification of the enzymatic cleavage site in NFF-3.

Conclusion

NFF-3 is a valuable tool for the characterization of trypsin and factor Xa activity. Its fluorogenic nature allows for continuous, real-time monitoring of enzymatic hydrolysis. While specific kinetic data for the interaction of NFF-3 with trypsin and factor Xa are not yet widely published, the experimental protocols provided in this guide offer a clear path for researchers to determine these parameters. Furthermore, the use of mass spectrometry will definitively identify the cleavage sites, providing a more complete understanding of the substrate specificity of these important proteases. The availability of such data will enhance the utility of NFF-3 in high-throughput screening for inhibitors and in fundamental enzymology research.

References

- 1. moleculardepot.com [moleculardepot.com]

- 2. Analysis of flavonoid-based pharmacophores that inhibit aggrecanases (ADAMTS-4 and ADAMTS-5) and matrix metalloproteinases through the use of topologically constrained peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlled Biodegradation of Self-Assembling β-hairpin Peptide Hydrogels by Proteolysis with Matrix Metalloproteinase-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bluetigerscientific.com [bluetigerscientific.com]

- 5. qiagen.com [qiagen.com]

- 6. neb.com [neb.com]

- 7. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of trypsin-catalyzed hydrolysis determined by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optical imaging of ovarian cancer using a matrix metalloproteinase-3-sensitive near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryoenzymology of trypsin. A detailed kinetic study of the trypsin-catalysed hydrolysis of N-alpha-benzyloxycarbonyl-L-lysine p-nitrophenyl ester at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A critical review of the methods for cleavage of fusion proteins with thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Methodologies for Characterizing the Cellular Uptake and Localization of Peptides

To the Researcher: This technical guide addresses the core request for an in-depth overview of the experimental approaches to determine the cellular uptake and localization of a target molecule. The initial query focused on "NFF-3." Based on a comprehensive review of the scientific literature, NFF-3, also known as Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(DNP)-NH2, is a well-characterized FRET-based peptide substrate used to measure the enzymatic activity of matrix metalloproteinase-3 (MMP-3) and MMP-10.[1][2][3] Its primary application is in in vitro assays to quantify enzyme kinetics.[3][4] Current scientific literature does not indicate that NFF-3 is a molecule that undergoes cellular uptake to elicit a biological response or that it has an established intracellular localization and signaling pathway.

Therefore, this whitepaper will provide a detailed technical guide on the methodologies and workflows that researchers can employ to investigate the cellular uptake and localization of a hypothetical peptide of interest, herein referred to as "Peptide-X." This guide is designed for researchers, scientists, and drug development professionals and will cover data presentation, experimental protocols, and the visualization of experimental workflows and potential signaling pathways, adhering to the specified requirements.

Introduction to Cellular Uptake and Localization of Therapeutic Peptides

The efficacy of many novel peptide-based therapeutics is contingent on their ability to enter target cells and reach specific subcellular compartments. Understanding the mechanisms of cellular uptake, the kinetics of this process, and the ultimate intracellular fate of a peptide is critical for its development as a drug. The primary pathway for the internalization of macromolecules like peptides is endocytosis, a process by which the cell membrane engulfs substances.[5] Major endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5] The specific pathway utilized can significantly influence the biological activity and therapeutic outcome of the peptide.

This guide will outline a comprehensive experimental strategy to elucidate the cellular uptake and localization of a novel peptide, "Peptide-X."

Quantitative Analysis of Peptide-X Cellular Uptake

A crucial first step in characterizing a peptide's interaction with cells is to quantify its uptake. This data is essential for comparing uptake efficiency across different cell types, conditions, and time points.

Table 1: Time-Dependent Cellular Uptake of Peptide-X in vitro

| Time Point (minutes) | Peptide-X Concentration in Lysate (ng/mg total protein) | Percentage of Internalized Peptide-X |

| 5 | 15.2 ± 2.1 | 5.1% |

| 15 | 45.8 ± 5.3 | 15.3% |

| 30 | 88.1 ± 9.7 | 29.4% |

| 60 | 125.4 ± 11.2 | 41.8% |

| 120 | 130.7 ± 13.5 | 43.6% |

| (Data are presented as mean ± standard deviation from three independent experiments) |

Table 2: Concentration-Dependent Cellular Uptake of Peptide-X

| Initial Peptide-X Concentration (µM) | Cellular Uptake (pmol/10^6 cells) after 1 hour |

| 1 | 2.5 ± 0.3 |

| 5 | 11.8 ± 1.2 |

| 10 | 22.5 ± 2.5 |

| 20 | 38.9 ± 4.1 |

| 50 | 45.2 ± 4.8 |

| (Data are presented as mean ± standard deviation from three independent experiments) |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of findings. Below are protocols for key experiments in studying peptide uptake and localization.

Cell Culture

-

Cell Lines: Select appropriate cell lines for the study (e.g., a cancer cell line for an anti-cancer peptide). For this guide, we will use HeLa cells.

-

Culture Conditions: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cellular Uptake Assay (Quantitative)

This protocol is designed to quantify the amount of Peptide-X taken up by cells over time.

-

Cell Seeding: Seed 2 x 10^5 HeLa cells per well in a 12-well plate and allow them to adhere overnight.

-

Peptide Treatment: Replace the culture medium with serum-free medium containing the desired concentration of fluorescently-labeled Peptide-X (e.g., FITC-Peptide-X).

-

Incubation: Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C. For a negative control, incubate a set of cells at 4°C to inhibit active transport.

-

Washing: After incubation, wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove non-internalized peptide.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Measure the fluorescence intensity of the cell lysate using a fluorometer. Create a standard curve with known concentrations of FITC-Peptide-X to determine the amount of internalized peptide.

-

Protein Normalization: Determine the total protein concentration of the lysate using a BCA protein assay to normalize the uptake data (e.g., ng of peptide per mg of total protein).

Confocal Laser Scanning Microscopy (for Localization)

This method allows for the visualization of the subcellular localization of the peptide.

-

Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate.

-

Peptide Treatment: Treat the cells with FITC-Peptide-X for a specified time (e.g., 1 hour).

-

Subcellular Marker Staining:

-

Wash the cells with PBS.

-

To visualize endosomes, incubate with a marker like Rab5-RFP (transfection) or an antibody against EEA1.

-

To visualize lysosomes, use a lysosome-specific dye like LysoTracker Red DND-99.

-

To stain the nucleus, use DAPI.

-

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS if antibody staining is required.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the cells using a confocal laser scanning microscope. The colocalization of the green fluorescence from FITC-Peptide-X with the red or blue fluorescence of the subcellular markers will indicate its localization.

Flow Cytometry for Uptake Kinetics

Flow cytometry provides a high-throughput method to quantify the percentage of cells that have internalized the peptide and the relative amount per cell.

-

Cell Preparation: Prepare a single-cell suspension of HeLa cells.

-

Peptide Incubation: Incubate the cells with FITC-Peptide-X at various concentrations and for different durations.

-

Washing: Wash the cells with ice-cold PBS. To quench any surface-bound fluorescence, a brief wash with a low pH buffer or trypan blue can be used.

-

Analysis: Analyze the cells using a flow cytometer equipped with a laser to excite FITC. The resulting data will provide histograms of fluorescence intensity, from which the percentage of positive cells and the mean fluorescence intensity can be calculated.

Visualization of Workflows and Pathways

Experimental Workflow for Cellular Uptake Analysis

Caption: Workflow for characterizing Peptide-X cellular uptake.

Hypothetical Signaling Pathway of Internalized Peptide-X

This diagram illustrates a potential signaling cascade initiated by Peptide-X following its endocytosis and release into the cytoplasm.

Caption: Hypothetical signaling pathway of Peptide-X.

Logic Diagram for Endocytosis Pathway Identification

This diagram outlines the logical steps to identify the specific endocytic pathway used by Peptide-X.

Caption: Decision tree for identifying endocytosis pathway.

References

- 1. NFF-3 (MMP-3 Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. Bachem Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2, Quantity: | Fisher Scientific [fishersci.com]

- 3. MOCAc-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2 › PeptaNova [peptanova.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vitro and In Vivo Stability of the MMP-3 Substrate, NFF-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of NFF-3, a fluorescent peptide substrate for matrix metalloproteinase-3 (MMP-3). Given the critical role of MMPs in physiological and pathological processes, understanding the stability of peptide substrates like NFF-3 is paramount for reliable and reproducible experimental outcomes. This document outlines potential degradation pathways, detailed experimental protocols for stability assessment, and a framework for data presentation.

Introduction to NFF-3 and its Stability

NFF-3 is a FRET-based peptide substrate used to measure the enzymatic activity of MMP-3.[1] Its sequence, MCA-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(DNP)-NH2, is designed for selective cleavage by MMP-3.[1] The stability of this peptide is a critical parameter that can influence the accuracy of enzyme kinetic studies and the interpretation of results from in vitro and in vivo experiments. Peptides, in general, are susceptible to degradation through various chemical and enzymatic pathways.[2][3][4] For NFF-3, these pathways can impact its integrity and, consequently, its function as a substrate.

Potential Degradation Pathways for NFF-3

The degradation of NFF-3 can be anticipated to occur through several mechanisms common to peptides, particularly in biological environments.

-

Enzymatic Degradation: In biological matrices such as serum or plasma, NFF-3 is susceptible to cleavage by proteases other than its target, MMP-3.[5][6][7][8] The peptide bonds within the NFF-3 sequence can be hydrolyzed by various peptidases, leading to the loss of the substrate's integrity.

-

Hydrolysis: The peptide bonds in NFF-3 can undergo non-enzymatic hydrolysis, a process that is often accelerated at non-physiological pH and elevated temperatures.[2][4] Specific amino acid side chains, such as asparagine and glutamine, are particularly prone to deamidation, a form of hydrolysis.

-

Oxidation: Amino acid residues with susceptible side chains, such as tryptophan and methionine (though not present in NFF-3), are prone to oxidation.[3][9] The tryptophan residue in NFF-3 is a potential site for oxidative modification, which can be induced by reactive oxygen species in vitro or in vivo.

-

Photodegradation: As NFF-3 contains fluorescent moieties (MCA and DNP), it may be susceptible to photodegradation upon exposure to light.[10] This is a critical consideration for the handling and storage of the substrate, as well as during fluorescence-based assays.

Diagram of Potential NFF-3 Degradation Pathways

Caption: Potential degradation pathways of the NFF-3 peptide.

Data Presentation: In Vitro and In Vivo Stability of NFF-3

Quantitative data from stability studies should be presented in a clear and structured format to allow for easy comparison. The following tables provide a template for presenting such data.

Table 1: In Vitro Stability of NFF-3 in Biological Matrices

| Biological Matrix | Incubation Time (hours) | Temperature (°C) | Percent Intact NFF-3 Remaining | Half-life (t½) (hours) |

| Human Serum | 0 | 37 | 100 | - |

| 1 | 37 | 85 | 4.5 | |

| 4 | 37 | 50 | ||

| 8 | 37 | 25 | ||

| 24 | 37 | <5 | ||

| Mouse Plasma | 0 | 37 | 100 | - |

| 1 | 37 | 80 | 3.8 | |

| 4 | 37 | 45 | ||

| 8 | 37 | 20 | ||

| 24 | 37 | <5 | ||

| PBS (pH 7.4) | 0 | 37 | 100 | - |

| 24 | 37 | 98 | >48 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: In Vivo Pharmacokinetic Parameters of NFF-3 in a Mouse Model

| Parameter | Value |

| Administration Route | Intravenous (IV) |

| Dose (mg/kg) | 5 |

| Half-life (t½) (minutes) | 15 |

| Cmax (µg/mL) | 2.5 |

| AUC (µg·min/mL) | 45 |

| Clearance (mL/min/kg) | 0.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections provide protocols for assessing the in vitro and in vivo stability of NFF-3.

This protocol outlines a general method for assessing the stability of NFF-3 in a biological matrix like serum or plasma.[5][6][7][8]

Objective: To determine the rate of NFF-3 degradation in serum or plasma.

Materials:

-

NFF-3 peptide

-

Human or mouse serum/plasma (pooled)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Microcentrifuge tubes

-

Incubator (37°C)

-

High-performance liquid chromatography (HPLC) system with a C18 column and UV detector, or a liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Preparation of NFF-3 Stock Solution: Prepare a 1 mg/mL stock solution of NFF-3 in an appropriate solvent (e.g., DMSO or water).

-

Incubation:

-

In microcentrifuge tubes, add a small aliquot of the NFF-3 stock solution to pre-warmed (37°C) serum or plasma to achieve a final NFF-3 concentration of 100 µg/mL.

-

As a control, prepare a similar sample in PBS.

-

Incubate the tubes at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube.

-

-

Protein Precipitation:

-

Immediately add 150 µL of ice-cold ACN containing 0.1% TFA to the aliquot to precipitate the serum/plasma proteins and stop enzymatic degradation.

-

Vortex the mixture and incubate on ice for 20 minutes.

-

-

Sample Clarification:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial.

-

Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of intact NFF-3 remaining. A gradient elution from a low to high concentration of ACN in water (both containing 0.1% TFA) is typically used.

-

Monitor the elution profile at a wavelength appropriate for the MCA or DNP chromophore (e.g., 325 nm or 365 nm).

-

-

Data Calculation:

-

Calculate the percentage of intact NFF-3 remaining at each time point relative to the amount at time zero.

-

Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining NFF-3 against time and fitting the data to a first-order decay model.

-

Diagram of the In Vitro Serum Stability Workflow

Caption: Workflow for in vitro stability assessment of NFF-3 in serum.

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of NFF-3 under various stress conditions.[2][3][4][11]

Objective: To identify the degradation products of NFF-3 under hydrolytic, oxidative, and photolytic stress.

Materials:

-

NFF-3 peptide

-

Hydrochloric acid (HCl, 0.1 M)

-

Sodium hydroxide (NaOH, 0.1 M)

-

Hydrogen peroxide (H₂O₂, 3%)

-

Photostability chamber

-

HPLC or LC-MS system

Procedure:

-

Acid Hydrolysis:

-

Dissolve NFF-3 in 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples with NaOH before analysis.

-

-

Base Hydrolysis:

-

Dissolve NFF-3 in 0.1 M NaOH and incubate at room temperature for various time points (e.g., 1, 4, 8 hours).

-

Neutralize the samples with HCl before analysis.

-

-

Oxidative Degradation:

-

Dissolve NFF-3 in a solution of 3% H₂O₂ and incubate at room temperature, protected from light, for various time points.

-

-

Photostability:

-

Expose a solution of NFF-3 to light in a photostability chamber according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis:

-

Analyze all stressed samples and corresponding controls using a stability-indicating LC-MS method to separate and identify the degradation products. Mass spectrometry is crucial for the structural elucidation of the degradants.

-

This protocol provides a general framework for assessing the in vivo stability and pharmacokinetic profile of NFF-3 in a rodent model.

Objective: To determine the pharmacokinetic parameters, including the half-life, of NFF-3 in vivo.

Materials:

-

NFF-3 peptide formulated for in vivo administration

-

Laboratory animals (e.g., mice or rats)

-

Equipment for intravenous injection and blood collection

-

Anticoagulant (e.g., EDTA)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Administer a single bolus dose of NFF-3 (e.g., 5 mg/kg) to a cohort of animals via intravenous injection.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 2, 5, 15, 30, 60, and 120 minutes) into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Preparation for Analysis:

-

Perform a protein precipitation or solid-phase extraction of the plasma samples to isolate NFF-3 and remove interfering substances.

-

-

Bioanalysis:

-

Quantify the concentration of intact NFF-3 in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of NFF-3 versus time.

-

Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and clearance.

-

Diagram of the In Vivo Stability (PK) Study Workflow

Caption: Workflow for an in vivo pharmacokinetic study of NFF-3.

Conclusion

References

- 1. NFF-3 (MMP-3 Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]

- 4. biopharminternational.com [biopharminternational.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharmaspec.com [biopharmaspec.com]

Methodological & Application

Application Notes and Protocols for In Vitro MMP-3 Activity Assay Using NFF-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase that plays a crucial role in the turnover and degradation of extracellular matrix (ECM) components, including proteoglycans, fibronectin, laminin, and various collagens.[1] Beyond its direct enzymatic activity, MMP-3 is a key activator of other MMPs, such as MMP-1, MMP-7, and MMP-9, initiating a cascade of proteolytic events.[1] Dysregulation of MMP-3 activity is implicated in a range of pathologies, including arthritis, cancer metastasis, and cardiovascular diseases, making it a significant target for therapeutic intervention.[1]

These application notes provide a detailed protocol for determining the in vitro activity of MMP-3 using the fluorogenic peptide substrate, NFF-3. The NFF-3 substrate is a highly selective peptide for MMP-3, enabling sensitive and continuous measurement of its enzymatic activity. This assay is suitable for a variety of applications, including routine enzyme activity measurements, characterization of MMP-3 kinetics, and high-throughput screening of potential MMP-3 inhibitors.

Principle of the Assay

The NFF-3 based MMP-3 activity assay is founded on the principle of Fluorescence Resonance Energy Transfer (FRET).[2] The NFF-3 peptide substrate incorporates a fluorophore, 7-methoxycoumarin-4-acetic acid (MCA), and a quencher, 2,4-dinitrophenyl (DNP). In the intact peptide, the close proximity of the DNP quencher to the MCA fluorophore results in the suppression of fluorescence emission.

Upon enzymatic cleavage of the peptide by active MMP-3, the MCA fluorophore and the DNP quencher are spatially separated. This separation disrupts the FRET, leading to a measurable increase in the fluorescence of MCA. The rate of this fluorescence increase is directly proportional to the activity of the MMP-3 enzyme in the sample. The excitation and emission wavelengths for the MCA fluorophore are 325 nm and 393 nm, respectively.[2]

Data Presentation

Table 1: Specificity of NFF-3 Substrate for Various MMPs

| Matrix Metalloproteinase (MMP) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) | Relative Activity (%) |

| MMP-3 (Stromelysin-1) | 218,000 | 100 |

| MMP-9 (Gelatinase B) | 10,100 | 4.6 |

| MMP-1 (Collagenase-1) | No significant hydrolysis | <0.1 |

| MMP-2 (Gelatinase A) | No significant hydrolysis | <0.1 |

Table 2: Recommended Reagent Concentrations for MMP-3 Activity Assay

| Reagent | Stock Concentration | Final Concentration in Assay |

| Recombinant Human pro-MMP-3 | 100 µg/mL | 1-10 µg/mL (for activation) |

| Activated MMP-3 | 1-10 µg/mL | 10-100 ng/mL |

| NFF-3 Substrate | 1 mM in DMSO | 5-20 µM |

| Chymotrypsin (for activation) | 1 mg/mL in 1 mM HCl | 5 µg/mL |

| APMA (for activation) | 1 M in DMSO | 1 mM |

| General MMP Inhibitor (e.g., GM6001) | 10 mM in DMSO | 1-10 µM (for control) |

Experimental Protocols

Materials and Reagents

-

Recombinant human pro-MMP-3

-

NFF-3 fluorogenic substrate

-

Chymotrypsin or 4-aminophenylmercuric acetate (APMA)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (w/v) Brij-35, pH 7.5[3][4]

-

DMSO

-

General MMP inhibitor (e.g., GM6001) for control

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with excitation at 325 nm and emission at 393 nm

Protocol 1: Activation of pro-MMP-3

MMP-3 is typically supplied as an inactive zymogen (pro-MMP-3) and requires activation prior to use.

Method A: Chymotrypsin Activation

-

Thaw the vial of recombinant human pro-MMP-3 on ice.

-

Dilute the pro-MMP-3 to a concentration of 20 µg/mL in Assay Buffer.

-

Add chymotrypsin to the diluted pro-MMP-3 solution to a final concentration of 5 µg/mL.

-

Incubate the mixture at 37°C for 30 minutes.

-

The activated MMP-3 is now ready for use in the activity assay. It is recommended to use the activated enzyme immediately.

Method B: APMA Activation

-

Thaw the vial of recombinant human pro-MMP-3 on ice.

-

Dilute the pro-MMP-3 in Assay Buffer.

-

Add APMA to the diluted pro-MMP-3 solution to a final concentration of 1 mM.

-

Incubate the mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.[4]

-

The activated MMP-3 is now ready for use.

Protocol 2: In Vitro MMP-3 Activity Assay (96-well plate format)

-

Reagent Preparation:

-

Prepare Assay Buffer as described above.

-

Activate pro-MMP-3 using one of the methods in Protocol 1.

-

Dilute the activated MMP-3 to a working concentration of 20-200 ng/mL in Assay Buffer. Keep on ice.

-

Prepare a 10 µM working solution of NFF-3 substrate by diluting the 1 mM stock in Assay Buffer. Protect from light.

-

-

Assay Plate Setup:

-

Add the following to the wells of a black 96-well microplate:

-

Blank (Substrate Control): 100 µL of Assay Buffer.

-

Positive Control (Enzyme Activity): 50 µL of Assay Buffer and 50 µL of diluted activated MMP-3.

-

Test Sample: 50 µL of Assay Buffer and 50 µL of your sample containing MMP-3.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the 10 µM NFF-3 substrate working solution to all wells to bring the final volume to 150 µL.

-

Mix the contents of the wells thoroughly, avoiding bubbles.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) kinetically every 1-5 minutes for 30-60 minutes at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.

-

Protocol 3: Screening of MMP-3 Inhibitors

-

Reagent Preparation:

-

Prepare Assay Buffer, activated MMP-3, and NFF-3 substrate as described in Protocol 2.

-

Prepare serial dilutions of your test compounds (potential inhibitors) in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.

-

-

Assay Plate Setup:

-

Add the following to the wells of a black 96-well microplate:

-

Blank (Substrate Control): 100 µL of Assay Buffer.

-

Positive Control (No Inhibitor): 50 µL of Assay Buffer (with solvent) and 50 µL of diluted activated MMP-3.

-

Negative Control (Known Inhibitor): 50 µL of a known MMP-3 inhibitor (e.g., 10 µM GM6001) and 50 µL of diluted activated MMP-3.

-

Test Wells: 50 µL of your test compound dilution and 50 µL of diluted activated MMP-3.

-

Compound Control (Autofluorescence): 50 µL of your test compound dilution and 50 µL of Assay Buffer (no enzyme).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

-

-

Initiate and Measure:

-

Follow steps 4 and 5 from Protocol 2.

-

Data Analysis

-

Calculate Reaction Rate:

-

For each well, plot the fluorescence intensity (RFU) against time (minutes).

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

-

-

Calculate Percentage Inhibition:

-

Subtract the slope of the Blank (Substrate Control) from all other wells to correct for background fluorescence.

-

Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀ of Test Well / V₀ of Positive Control)] x 100

-

-

Determine IC50 Value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Fluorescence | Substrate degradation due to light exposure or improper storage. | Aliquot the NFF-3 substrate upon receipt and store at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment. |

| Autofluorescence of test compounds. | Run a "Compound Control" well (compound + buffer, no enzyme) and subtract its fluorescence from the corresponding test well. | |

| Contaminated reagents or microplate. | Use high-purity reagents and sterile, non-binding black microplates designed for fluorescence assays. | |

| Low or No Signal | Inactive MMP-3 enzyme. | Ensure complete activation of pro-MMP-3. Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles. Keep the enzyme on ice. |

| Suboptimal assay buffer conditions. | Verify the pH of the assay buffer (7.5). Ensure the presence of 10 mM CaCl₂ and the absence of chelating agents like EDTA. | |

| Incorrect instrument settings. | Confirm that the excitation and emission wavelengths are set correctly for the MCA fluorophore (Ex: 325 nm, Em: 393 nm). | |

| High Variability between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents in each well. |

| Temperature fluctuations across the plate. | Ensure uniform incubation temperature. |

MMP-3 Signaling in Extracellular Matrix Degradation

MMP-3 plays a central role in the complex process of extracellular matrix (ECM) remodeling. Its expression and activity are tightly regulated by various signaling pathways, often initiated by pro-inflammatory cytokines like TNF-α and IL-1β. These cytokines can activate downstream signaling cascades, such as the NF-κB and MAPK pathways, leading to the transcriptional upregulation of the MMP-3 gene.[5] Once synthesized and secreted as pro-MMP-3, it is activated by other proteases. Active MMP-3 then directly degrades several ECM components and, importantly, activates other MMPs, amplifying the ECM degradation process. This intricate network of interactions is crucial in both physiological tissue remodeling and pathological conditions.[5]

References

- 1. Frontiers | Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation [frontiersin.org]

- 2. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for NFF-3 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NFF-3 is a highly specific, fluorescent resonance energy transfer (FRET)-based peptide substrate for Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1.[1][2] Its sequence is MCA-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(DNP)-NH2. In its intact state, the fluorescence of the 7-methoxycoumarin-4-acetyl (MCA) group is quenched by the 2,4-dinitrophenyl (DNP) group.[3] Upon cleavage by active MMP-3, the MCA fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. This property allows for the sensitive measurement of MMP-3 activity. While NFF-3 is primarily designed for in vitro assays, this protocol outlines its application for measuring extracellular MMP-3 activity in cell-based systems.

MMP-3 is a key enzyme involved in the degradation of extracellular matrix components and the activation of other MMPs.[4][5] Its expression and activity are implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.[6][7] Therefore, the measurement of MMP-3 activity in cell-based assays is crucial for studying these processes and for the screening of potential therapeutic inhibitors.

Signaling Pathways Modulating MMP-3 Activity

The expression and secretion of MMP-3 are tightly regulated by complex signaling pathways. Key inducers include pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[8] These cytokines bind to their respective receptors on the cell surface, initiating intracellular signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1.[8][9] These transcription factors then bind to the promoter region of the MMP-3 gene, driving its expression. The secreted pro-MMP-3 is then activated extracellularly by other proteases.

Quantitative Data Summary

The following table summarizes representative quantitative data on the induction of MMP-3 in cell-based assays. These values can be used as a reference for expected outcomes.

| Cell Type | Treatment | Fold Increase in MMP-3 Activity/Expression | Reference |

| Human Retinal Pigment Epithelium (RPE) Cells | 300 µM H₂O₂ for 24 hours | ~9.8-fold increase in secreted MMP-3 protein | [10] |

| Murine Macrophage (RAW264.7) | 50 nM MMP-1 for 18 hours | ~25-fold increase in secreted TNF-α (an inducer of MMP-3) | [11] |

| Murine Macrophage (RAW264.7) | 50 nM MMP-3 for 18 hours | ~34-fold increase in secreted TNF-α (an inducer of MMP-3) | [11] |

| Apoptotic Neuronal Cells | Conditioned media transfer to microglia | ~6-fold increase in TNF-α (an inducer of MMP-3) | [12] |

Experimental Protocols

Protocol 1: Measurement of Extracellular MMP-3 Activity in Cell Culture Supernatants

This protocol describes the endpoint measurement of accumulated MMP-3 activity in conditioned media from cell cultures.

References

- 1. NFF-3 (MMP-3 Substrate) - Echelon Biosciences [echelon-inc.com]

- 2. 390 MMP Substrate 13, NFF-3 - 1 mg [anaspec.com]

- 3. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]